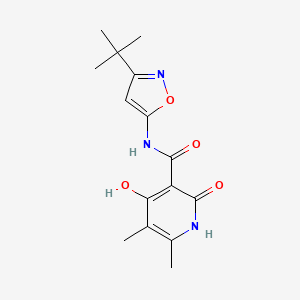

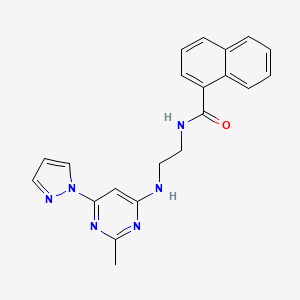

![molecular formula C12H14N2O4S3 B2583184 N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide CAS No. 690247-62-2](/img/structure/B2583184.png)

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C12H14N2O4S3 . It has an average mass of 346.446 Da and a monoisotopic mass of 346.011566 Da .

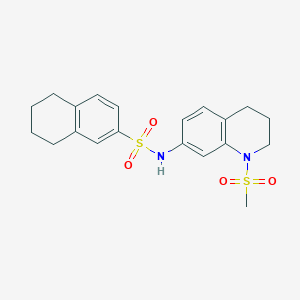

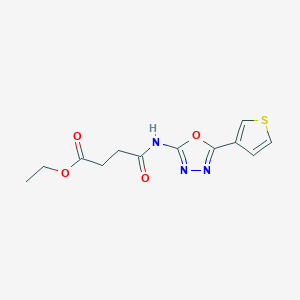

Molecular Structure Analysis

The molecular structure of “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide , are known to act as corrosion inhibitors . They are used in industrial chemistry to prevent the deterioration of metals in corrosive environments. This application is crucial for extending the life of metal structures and components in various industries.

Organic Semiconductors

These compounds play a significant role in the development of organic semiconductors . Their unique electronic properties make them suitable for use in electronic devices, where they can provide flexibility and improved performance over traditional semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are integral to the fabrication of OFETs . They contribute to the creation of thin-film transistors that are used in display technologies, such as those found in smartphones and televisions.

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in OLEDs is another significant area of research . These compounds help in producing efficient and high-quality displays for a range of devices, from large-screen TVs to wearable technology.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been studied for their potential use as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. This broad spectrum of activity makes them valuable in drug development and therapeutic treatments.

Synthesis of Biologically Active Compounds

The synthesis of thiophene derivatives, including N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide , is a key area of research for creating biologically active compounds . These compounds are often screened for various biological activities, which can lead to the development of new drugs and treatments.

Material Science

In material science, thiophene derivatives are utilized for their unique properties in the creation of new materials . Their application ranges from conductive polymers to materials with specific optical characteristics.

Dental Anesthetics

Specific thiophene derivatives have been used as dental anesthetics in Europe . They function as voltage-gated sodium channel blockers, providing effective pain management during dental procedures.

Mechanism of Action

Target of Action

Sulfonamides, like “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide”, typically target the bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine in bacteria .

Biochemical Pathways

By inhibiting the synthesis of dihydrofolic acid, sulfonamides disrupt nucleic acid synthesis and other metabolic processes within the bacterial cell .

Pharmacokinetics

Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis in bacteria results in the inability of the organism to proliferate .

Action Environment

The efficacy of sulfonamides can be influenced by factors such as pH and the presence of pus, which can inhibit their antibacterial action .

properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVULUWLNYNYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)